molecular formula C12H16N2O2 B1336101 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone CAS No. 76870-05-8

2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Cat. No.: B1336101
CAS No.: 76870-05-8
M. Wt: 220.27 g/mol
InChI Key: FZHHLABSLKUOIM-UHFFFAOYSA-N
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Description

2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone is an organic compound that features a pyrrolidine ring and an aminophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone typically involves the reaction of 4-nitrophenol with pyrrolidine followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of hydrazine and palladium on carbon as a catalyst for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-aminophenoxy)phenylsilane: Another compound with similar structural features, used in polymer chemistry.

    4-(4-Aminophenoxy)phthalonitrile: Used in the synthesis of phthalonitrile resins.

Uniqueness

2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone is unique due to its combination of a pyrrolidine ring and an aminophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-(4-aminophenoxy)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHHLABSLKUOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415454
Record name 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76870-05-8
Record name 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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